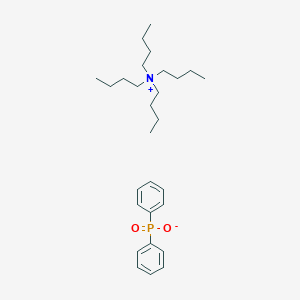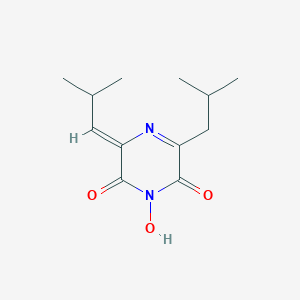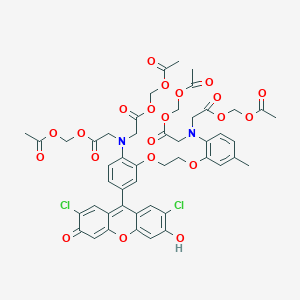![molecular formula C8H5N5S B057002 [(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide CAS No. 119151-23-4](/img/structure/B57002.png)
[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide, commonly known as BTA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTA-1 belongs to the class of diazenyl compounds and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of BTA-1 is not fully understood. However, studies have shown that BTA-1 can inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. BTA-1 has also been shown to inhibit the formation of amyloid beta peptides by inhibiting the activity of beta-secretase, which is an enzyme involved in the formation of amyloid beta peptides.
Biochemische Und Physiologische Effekte
BTA-1 has been shown to exhibit various biochemical and physiological effects. Studies have shown that BTA-1 can induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. BTA-1 has also been shown to inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. In addition, BTA-1 has been shown to inhibit the formation of amyloid beta peptides, which are known to be involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BTA-1 is its potent anti-cancer properties. BTA-1 has been shown to inhibit the growth of various cancer cells and has the potential to be used as a cancer therapeutic agent. However, one of the major limitations of BTA-1 is its toxicity. BTA-1 has been shown to exhibit cytotoxicity at high concentrations, which limits its potential use in vivo.
Zukünftige Richtungen
There are several future directions for the study of BTA-1. One of the major directions is to further investigate the mechanism of action of BTA-1. Understanding the mechanism of action of BTA-1 can provide insights into its potential applications in various fields. Another future direction is to investigate the potential use of BTA-1 in combination with other anti-cancer drugs. Studies have shown that BTA-1 can enhance the effects of other anti-cancer drugs, which can improve the overall efficacy of cancer treatment. Finally, further studies are needed to investigate the potential use of BTA-1 in vivo. Studies in animal models can provide insights into the toxicity and efficacy of BTA-1, which can inform the development of potential therapeutic agents.
Synthesemethoden
The synthesis of BTA-1 involves the reaction of 2-aminothiophenol with cyanogen bromide in the presence of sodium hydroxide. The resulting product is then treated with sodium nitrite to form BTA-1. The overall reaction can be represented as:
Wissenschaftliche Forschungsanwendungen
BTA-1 has been studied extensively for its potential applications in various fields. One of the major applications of BTA-1 is in the field of cancer research. Studies have shown that BTA-1 exhibits potent anti-cancer properties and can inhibit the growth of various cancer cells. BTA-1 has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that BTA-1 can inhibit the formation of amyloid beta peptides, which are known to be involved in the development of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
119151-23-4 |
|---|---|
Produktname |
[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide |
Molekularformel |
C8H5N5S |
Molekulargewicht |
203.23 g/mol |
IUPAC-Name |
[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide |
InChI |
InChI=1S/C8H5N5S/c9-5-10-13-12-8-11-6-3-1-2-4-7(6)14-8/h1-4H,(H,10,11,12) |
InChI-Schlüssel |
IJNSEGGVSGMDJQ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C(S2)/N=N/NC#N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)N=NNC#N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)N=NNC#N |
Synonyme |
3-Triazenecarbonitrile,1-(2-benzothiazolyl)-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



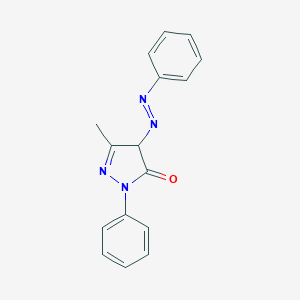
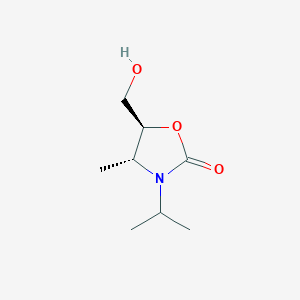
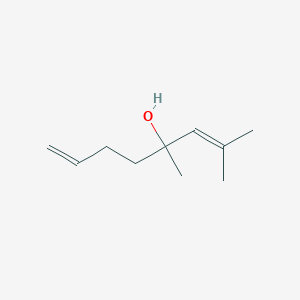
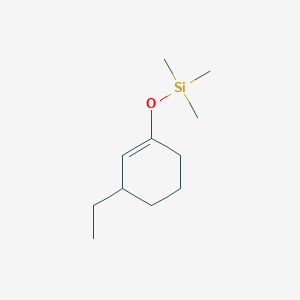
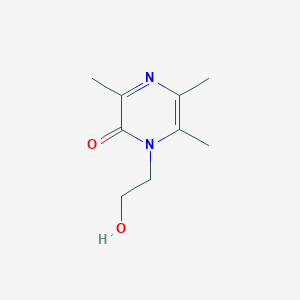
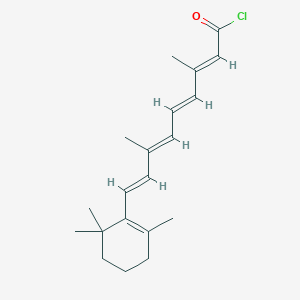
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)
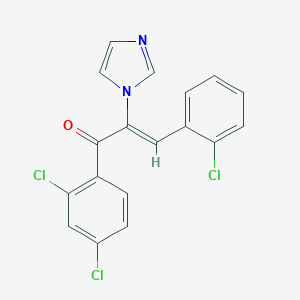
![Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B56937.png)
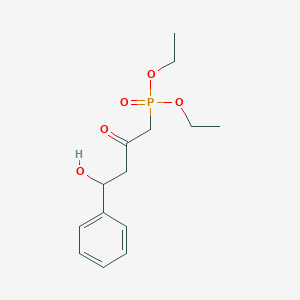
![3,4-Dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione](/img/structure/B56939.png)
